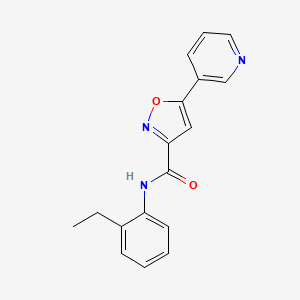![molecular formula C17H16BrClN2O2 B4723295 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide
Overview
Description
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose homeostasis.
Mechanism of Action
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide inhibits the activity of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide by binding to its catalytic site. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver. It also leads to a decrease in hepatic glucose production, which contributes to the improvement in glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to decrease plasma triglyceride levels and improve lipid metabolism in animal models of obesity and metabolic syndrome. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide in lab experiments is its specificity for 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide. This allows researchers to study the effects of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide inhibition without affecting other phosphatases or signaling pathways. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are many potential future directions for research on 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide. One area of interest is the development of more potent and selective 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide inhibitors for use in clinical trials. Another area of interest is the study of the effects of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide inhibition on other physiological processes, such as inflammation and cancer. Finally, there is also interest in the development of new delivery methods for this compound, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
Scientific Research Applications
3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide has been extensively used in scientific research as a tool to study the role of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide in insulin signaling and glucose homeostasis. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been used to study the effects of 3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide inhibition on other physiological processes, such as lipid metabolism and inflammation.
properties
IUPAC Name |
3-bromo-N-[5-(butanoylamino)-2-chlorophenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c1-2-4-16(22)20-13-7-8-14(19)15(10-13)21-17(23)11-5-3-6-12(18)9-11/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKXDGLZWVACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-chloro-2-(2-methylphenyl)quinoline](/img/structure/B4723229.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4723234.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723251.png)
![N-cyclohexyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4723259.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4723268.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4723275.png)
![methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4723276.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4723282.png)
![methyl 3-(2-anilino-2-oxoethyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723285.png)
![4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4723287.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4723291.png)
![7-chloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4723298.png)
![1-(2,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4723300.png)